molecular formula C20H29N3O5S B3992802 Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B3992802
M. Wt: 423.5 g/mol
InChI Key: YIAAPNXJEIICQU-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate
  • 1-Ethyl-4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine

Uniqueness

Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual ring system and sulfonyl group make it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-3-28-20(25)22-14-12-21(13-15-22)19(24)17-8-10-23(11-9-17)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAAPNXJEIICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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